molecular formula C7H9BrN2OS B1335796 4-Bromo-5-ethylthiophene-2-carbohydrazide CAS No. 832737-57-2

4-Bromo-5-ethylthiophene-2-carbohydrazide

Cat. No. B1335796
CAS RN: 832737-57-2
M. Wt: 249.13 g/mol
InChI Key: QXWMGRCTVJVNBN-UHFFFAOYSA-N
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Description

4-Bromo-5-ethylthiophene-2-carbohydrazide is a chemical compound with the molecular formula C7H9BrN2OS and a molecular weight of 249.13 . It is of great interest to researchers due to its potential applications in various fields.


Molecular Structure Analysis

The InChI code for 4-Bromo-5-ethylthiophene-2-carbohydrazide is 1S/C7H9BrN2OS/c1-2-5-4(8)3-6(12-5)7(11)10-9/h3H,2,9H2,1H3,(H,10,11) . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, ethyl, thiophene, and carbohydrazide groups.


Physical And Chemical Properties Analysis

4-Bromo-5-ethylthiophene-2-carbohydrazide is a solid at room temperature .

Scientific Research Applications

Pharmaceuticals: Antimicrobial Agents

Thiophene derivatives, including 4-Bromo-5-ethylthiophene-2-carbohydrazide, have shown significant promise as antimicrobial agents . Their structure allows for the synthesis of compounds with potent activity against various bacterial and fungal species. This is particularly relevant in the development of new medications to combat antibiotic-resistant strains.

Material Science: Corrosion Inhibitors

In the realm of industrial chemistry and material science, thiophene derivatives are utilized as corrosion inhibitors . The bromo and ethyl groups in 4-Bromo-5-ethylthiophene-2-carbohydrazide could potentially enhance these properties, making them valuable for protecting metals and alloys in harsh environments.

Organic Electronics: Semiconductors

The thiophene ring is a critical component in the advancement of organic semiconductors . Derivatives like 4-Bromo-5-ethylthiophene-2-carbohydrazide can be used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices.

Medicine: Anti-inflammatory Drugs

Thiophene derivatives are known for their anti-inflammatory properties . The specific substitution pattern on the thiophene ring can lead to the development of nonsteroidal anti-inflammatory drugs (NSAIDs), providing alternatives to existing medications with potentially fewer side effects.

Pharmacology: Antihypertensive Agents

Compounds containing the thiophene moiety have been identified as potential antihypertensive agents . The structural features of 4-Bromo-5-ethylthiophene-2-carbohydrazide may be optimized to enhance this activity, offering new avenues for the treatment of high blood pressure.

Chemical Synthesis: Heterocyclization Reagents

Thiophene derivatives are often used as intermediates in the synthesis of more complex heterocyclic compounds . The functional groups present in 4-Bromo-5-ethylthiophene-2-carbohydrazide make it a versatile reagent for heterocyclization reactions, which are fundamental in the creation of diverse organic molecules.

Biomedical Research: Anticancer Compounds

Research has indicated that thiophene derivatives exhibit anticancer activities . The unique structure of 4-Bromo-5-ethylthiophene-2-carbohydrazide could be exploited to design novel anticancer drugs that target specific pathways or mechanisms within cancer cells.

Neuropharmacology: Anesthetics

Thiophene-based compounds have been used as voltage-gated sodium channel blockers and dental anesthetics . With further research, derivatives like 4-Bromo-5-ethylthiophene-2-carbohydrazide could lead to the development of new anesthetics that are more effective and have a better safety profile.

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

4-bromo-5-ethylthiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2OS/c1-2-5-4(8)3-6(12-5)7(11)10-9/h3H,2,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWMGRCTVJVNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391737
Record name 4-bromo-5-ethylthiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-ethylthiophene-2-carbohydrazide

CAS RN

832737-57-2
Record name 4-Bromo-5-ethyl-2-thiophenecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-5-ethylthiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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